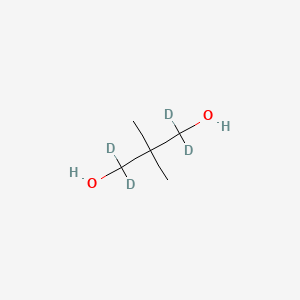
NPG Glycol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPG Glycol-d4, also known as Neopentyl Glycol-d4, is a deuterated form of Neopentyl Glycol. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NPG Glycol-d4 is synthesized through the aldol reaction of formaldehyde and isobutyraldehyde, forming hydroxypivaldehyde as an intermediate. This intermediate is then converted to this compound by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow microreactors. This method involves the condensation disproportionation of formaldehyde and isobutyraldehyde with sodium hydroxide as a catalyst. The reaction conditions, such as temperature, residence time, and molar ratios, are optimized to achieve higher yields and shorter reaction times compared to batch reactors .
Análisis De Reacciones Químicas
Types of Reactions
NPG Glycol-d4 undergoes various types of chemical reactions, including:
Oxidation: Converts the glycol to aldehydes or ketones.
Reduction: Reduces the intermediate hydroxypivaldehyde to this compound.
Substitution: Forms esters and ethers through reactions with acids and alkyl halides
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4) or lead tetraacetate (Pb(OAc)4).
Reduction: Palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Acids (e.g., acetic acid) and alkyl halides (e.g., epichlorohydrin)
Major Products
Oxidation: Aldehydes and ketones.
Reduction: this compound.
Substitution: Esters and ethers
Aplicaciones Científicas De Investigación
NPG Glycol-d4 is widely used in various scientific research fields:
Chemistry: Utilized in NMR spectroscopy due to its deuterated nature, which provides clearer spectra.
Biology: Used as a cryoprotectant in biological samples.
Medicine: Employed in the synthesis of pharmaceuticals and as a stabilizer in drug formulations.
Industry: Applied in the production of polyesters, paints, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of NPG Glycol-d4 involves its ability to form stable complexes with various molecules. This stability is due to the presence of deuterium, which enhances the compound’s resistance to hydrolysis, oxidation, and thermal degradation. The molecular targets and pathways involved include interactions with enzymes and proteins, making it useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- Pentaerythritol
- Trimethylolethane
- Trimethylolpropane
Comparison
NPG Glycol-d4 is unique due to its deuterated nature, which provides enhanced stability and clearer NMR spectra compared to its non-deuterated counterparts. Additionally, its resistance to hydrolysis, oxidation, and thermal degradation makes it more suitable for various industrial and research applications .
Propiedades
Fórmula molecular |
C5H12O2 |
|---|---|
Peso molecular |
108.17 g/mol |
Nombre IUPAC |
1,1,3,3-tetradeuterio-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i3D2,4D2 |
Clave InChI |
SLCVBVWXLSEKPL-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C(C)(C)C([2H])([2H])O)O |
SMILES canónico |
CC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
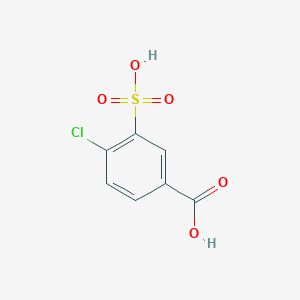
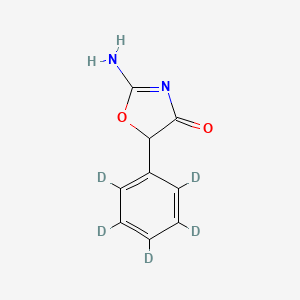
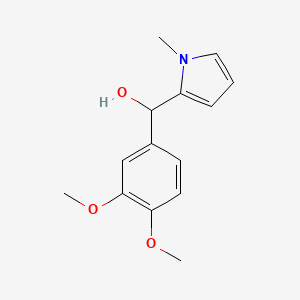
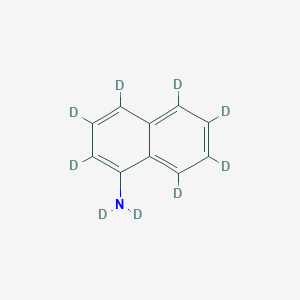
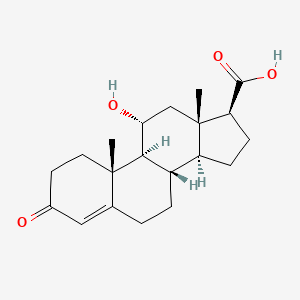
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)
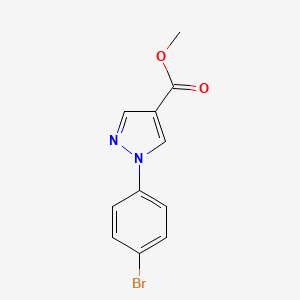
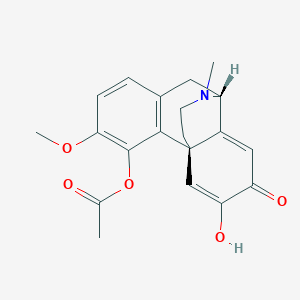
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
